molecular formula C70H124N2O27 B8104127 bis-PEG23-endo-BCN

bis-PEG23-endo-BCN

Cat. No.: B8104127
M. Wt: 1425.7 g/mol
InChI Key: HHOAGYKDGFYVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-PEG23-endo-BCN involves the conjugation of polyethylene glycol chains to the BCN moiety. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve ultrasonic assistance to enhance solubility . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified using techniques such as chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG23-endo-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in solvents such as DMSO, dichloromethane (DCM), or dimethylformamide (DMF) under mild conditions .

Major Products Formed

The major product formed from the SPAAC reaction of this compound with azide-containing molecules is a stable triazole linkage. This product is highly stable and can be used in various applications, including the synthesis of PROTACs .

Mechanism of Action

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H124N2O27/c73-69(98-61-67-63-9-5-1-2-6-10-64(63)67)71-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-72-70(74)99-62-68-65-11-7-3-4-8-12-66(65)68/h63-68H,5-62H2,(H,71,73)(H,72,74)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOAGYKDGFYVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H124N2O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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